1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone physicochemical properties
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone
Authored by: Gemini, Senior Application Scientist
Abstract
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of potent triazole-based antifungal agents, most notably Fluconazole.[1] A comprehensive understanding of its physicochemical properties is fundamental for researchers, process chemists, and quality control analysts involved in the development and manufacturing of these pharmaceuticals. This guide provides an in-depth analysis of the compound's structural, physical, and chemical characteristics, supported by established synthetic protocols and analytical methodologies. We delve into the causality behind experimental choices, offering field-proven insights to ensure both scientific integrity and practical applicability for professionals in drug development.
Introduction and Significance
The landscape of antifungal therapy was significantly advanced by the introduction of triazole agents, which exhibit broad-spectrum activity and favorable pharmacokinetic profiles. At the core of synthesizing many of these critical drugs is the key building block, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Its molecular architecture, featuring a fluorinated phenyl ring, a reactive ketone group, and a nucleophilic triazole moiety, makes it an ideal precursor for constructing more complex active pharmaceutical ingredients (APIs).
This document serves as a technical resource for scientists and researchers. It consolidates critical data on the compound's identity, physicochemical parameters, synthesis, and analytical characterization, aiming to facilitate its effective use in research and development pipelines.
Molecular Identity and Physicochemical Profile
A precise characterization of a compound begins with its unambiguous identification and a summary of its core physical properties.
IUPAC Name: 1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone[2] Synonyms: 4'-fluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone, Fluconazole Impurity 50[2] CAS Number: 58905-21-8[2] Molecular Formula: C₁₀H₈FN₃O[2]
The fundamental physicochemical properties are summarized in the table below, providing a quantitative foundation for its handling, formulation, and reaction chemistry.
| Property | Value | Source(s) |
| Molecular Weight | 205.19 g/mol | PubChem[2] |
| Appearance | White to yellow deposit/solid | PMC, ChemicalBook[3][4] |
| Melting Point | 397–400 K (124–127 °C) | PMC[3] |
| Boiling Point (Predicted) | 396.1 ± 48.0 °C at 760 mmHg | ChemicalBook[4] |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | ChemicalBook[4] |
| pKa (Predicted) | 2.13 ± 0.10 | ChemicalBook[4] |
| LogP (Predicted) | 1.6 | PubChem[2] |
The melting point of 124-127 °C indicates a stable crystalline solid at ambient temperatures.[3] The predicted pKa suggests the compound is a very weak base.[4] Its predicted LogP value of 1.6 points towards moderate lipophilicity, a crucial parameter influencing solubility and permeability in biological systems.[2]
Synthesis and Purification: A Mechanistic Perspective
The most common and efficient synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone involves a nucleophilic substitution reaction. Understanding the rationale behind this process is key to optimizing yield and purity.
Synthetic Protocol
A robust procedure involves the reaction of 2-Chloro-1-(4-fluorophenyl)ethanone with 1H-1,2,4-triazole.[3]
Step-by-Step Methodology:
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Deprotonation of Triazole: Suspend sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
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Nucleophile Formation: Slowly add a solution of 1H-1,2,4-triazole in DMF to the NaH suspension at a reduced temperature (e.g., 273 K or 0 °C) to control the exothermic reaction. Allow the mixture to react for approximately 30 minutes at room temperature. This forms the sodium salt of the triazole, a potent nucleophile.[3]
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Nucleophilic Substitution: Add a solution of 2-Chloro-1-(4-fluorophenyl)ethanone in DMF dropwise to the activated triazole mixture. The reaction proceeds at room temperature for several hours (e.g., 4 hours).[3]
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Quenching and Precipitation: Pour the reaction mixture into ice-water to quench any unreacted NaH and precipitate the crude product.[3]
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Workup and Neutralization: Acidify with hydrochloric acid, followed by filtration. Neutralize the filtrate with sodium bicarbonate to a pH of approximately 6 to ensure complete precipitation of the product.[3]
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Purification: Collect the resulting solid by filtration. Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure, white crystalline compound.[3]
Rationale and Causality
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Choice of Base (NaH): Sodium hydride is a non-nucleophilic strong base. It is ideal for deprotonating the N-H of the triazole ring without competing in the subsequent substitution reaction. This ensures the formation of the triazolide anion, which is a much stronger nucleophile than the neutral triazole.
-
Solvent Selection (DMF): Dimethylformamide is a polar aprotic solvent. It effectively solvates the sodium cation but does not solvate the triazolide anion as strongly as a protic solvent would. This "naked" anion is highly reactive, accelerating the rate of the desired Sₙ2 reaction.
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Purification by Recrystallization: Recrystallization from ethanol is an effective final purification step. The product is likely moderately soluble in hot ethanol and poorly soluble in cold ethanol, allowing for the separation of more soluble impurities and yielding high-purity crystals upon cooling.[3]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.
Spectroscopic Identification
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively.
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Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. A strong absorption band corresponding to the ketone (C=O) stretch is expected, along with characteristic peaks for the aromatic C-F bond and the C-N bonds of the triazole ring.[2]
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Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[2]
Chromatographic Purity Assessment: HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and detecting any related impurities. While a specific monograph for this intermediate may not be universally published, a method can be logically derived from protocols used for Fluconazole and its impurities.[5]
Exemplary HPLC Methodology:
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Column: A reverse-phase column, such as a Nucleosil C18 (125 mm x 4 mm, 5 µm particle size), is typically effective.[5] The C18 stationary phase provides excellent retention for moderately nonpolar compounds like this one.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier is used. For example, a mobile phase consisting of an acetate buffer (pH ~5.0) and acetonitrile/methanol.[5] The buffer controls the ionization state of any acidic or basic functional groups, ensuring reproducible retention times, while the organic solvent modulates the elution strength.
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally appropriate.
-
Detection: UV detection at a wavelength where the aromatic chromophore exhibits strong absorbance (e.g., 254 nm or 260 nm) is standard.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., the mobile phase or an acetonitrile/water mixture) to a known concentration (e.g., 0.5-1.0 mg/mL).
-
Injection and Analysis: Inject a small volume (e.g., 10-20 µL) onto the column and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Analytical Workflow Diagram
Caption: Standard HPLC workflow for purity analysis and quality control.
Structural Elucidation and Solid-State Properties
X-ray crystallography has been performed on the hemihydrate form of the title compound, providing definitive proof of its molecular structure and conformation.[3] Such studies reveal critical details, such as the dihedral angle between the fluorophenyl and triazole rings, which is 99.80 (4)°.[3] This non-planar conformation is a key structural feature.
Furthermore, the crystal structure analysis identifies intermolecular interactions, such as weak O—H···N and C—H···O hydrogen bonds, which link molecules together in the crystal lattice.[3] This information is invaluable for understanding solid-state stability, polymorphism, and solubility behavior, all of which are critical considerations in drug development.
Conclusion
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is more than a mere precursor; it is an enabling molecule for the synthesis of life-saving antifungal medications. Its physicochemical properties—a stable, crystalline solid with moderate lipophilicity—make it well-suited for industrial-scale synthesis and purification. The well-established synthetic route via nucleophilic substitution is efficient and scalable, while standard analytical techniques like HPLC and spectroscopy provide robust methods for quality assurance. This guide has consolidated these essential technical details, providing a solid foundation for any researcher or drug development professional working with this important chemical entity.
References
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Tao, X., Yuan, L., Zhang, X.-Q., Jing, C., & Wang, J.-T. (2007). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E63, o1330–o1331. Available at: [Link]
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Yuan, L., Tao, X., & Wang, J.-T. (2006). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 11), o5124–o5125. Available at: [Link]
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Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10420476, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3365, Fluconazole. PubChem. Available at: [Link]
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Al-Abaid, J. M., & Al-Badr, A. A. (2020). Review of Fluconazole Properties and Analytical Methods for Its Determination. Critical Reviews in Analytical Chemistry, 50(4), 346-365. Available at: [Link]
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Hrosh, Y., Hladun, I., Polonets, O., Parchenko, V., & Panas, N. (2024). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. ScienceRise: Pharmaceutical Science, (1), 24-30. Available at: [Link]
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